molecular formula C10H7NO2S B6366304 5-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde CAS No. 1261956-63-1

5-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde

Cat. No.: B6366304
CAS No.: 1261956-63-1
M. Wt: 205.23 g/mol
InChI Key: LZFZNWLUOOGJOP-UHFFFAOYSA-N
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Description

5-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both a pyridine and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-(5-Hydroxypyridin-3-yl)thiophene-2-carboxylic acid.

    Reduction: Formation of 5-(5-Hydroxypyridin-3-yl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 5-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde
  • 5-(5-Hydroxypyridin-4-yl)thiophene-2-carbaldehyde

Uniqueness

5-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties .

Properties

IUPAC Name

5-(5-hydroxypyridin-3-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-6-9-1-2-10(14-9)7-3-8(13)5-11-4-7/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFZNWLUOOGJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CN=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682685
Record name 5-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-63-1
Record name 5-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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